C10H10BrNO3S
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-2-(5-bromo-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c11-5-1-2-8(13)6(3-5)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRRCPQGGUVNQC-JAVCKPHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=C(C=CC(=C2)Br)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=C(C=CC(=C2)Br)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Calculation of Molecular Weight and Exact Mass for C10H10BrNO3S
For Immediate Release
This technical guide provides a detailed methodology for the calculation of the molecular weight and exact mass of the chemical formula C10H10BrNO3S. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles behind these two distinct but related concepts, outlines the computational protocols, and underscores the importance of precision in chemical characterization.
Introduction: The Distinction Between Molecular Weight and Exact Mass
In the realm of chemical analysis and drug development, the terms "molecular weight" and "exact mass" are often used, yet they represent fundamentally different properties of a molecule. A clear understanding of their distinction is paramount for accurate data interpretation, particularly in mass spectrometry.
-
Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. The calculation utilizes the standard atomic weights of the elements as published by authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC). These standard atomic weights account for the natural isotopic abundance of each element on Earth.
-
Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the exact mass of the most abundant stable isotope of each element. This value represents the mass of a single, specific isotopic combination of the molecule. It is a crucial parameter in high-resolution mass spectrometry, where instruments are capable of resolving ions with very small mass differences.
The choice between using molecular weight or exact mass is dictated by the analytical technique being employed. For bulk properties and stoichiometric calculations, molecular weight is appropriate. For techniques that can distinguish between isotopic variants, such as high-resolution mass spectrometry, exact mass is the relevant value.
Calculation of Molecular Weight for C10H10BrNO3S
The molecular weight of a compound is determined by summing the standard atomic weights of its constituent atoms. The standard atomic weights are a weighted average of the masses of the naturally occurring isotopes of each element.
Experimental Protocol: Molecular Weight Calculation
The calculation of the molecular weight for C10H10BrNO3S follows a systematic summation based on its molecular formula.
Step 1: Deconstruct the Molecular Formula Identify the number of atoms of each element present in the formula C10H10BrNO3S:
-
Carbon (C): 10 atoms
-
Hydrogen (H): 10 atoms
-
Bromine (Br): 1 atom
-
Nitrogen (N): 1 atom
-
Oxygen (O): 3 atoms
-
Sulfur (S): 1 atom
Step 2: Collate Standard Atomic Weights Gather the standard atomic weights for each element from authoritative sources such as the IUPAC.[1][2] These values represent the weighted average of the masses of the naturally occurring isotopes of each element.
Table 1: Standard Atomic Weights of Constituent Elements
| Element | Symbol | Number of Atoms | Standard Atomic Weight (Da) |
| Carbon | C | 10 | 12.011 |
| Hydrogen | H | 10 | 1.008 |
| Bromine | Br | 1 | 79.904 |
| Nitrogen | N | 1 | 14.007 |
| Oxygen | O | 3 | 15.999 |
| Sulfur | S | 1 | 32.06 |
Step 3: Compute the Molecular Weight Multiply the number of atoms of each element by its standard atomic weight and sum the results.
-
(10 × 12.011 Da) + (10 × 1.008 Da) + (1 × 79.904 Da) + (1 × 14.007 Da) + (3 × 15.999 Da) + (1 × 32.06 Da) = 304.148 Da
Thus, the molecular weight of C10H10BrNO3S is 304.148 Da .
Calculation of Exact Mass for C10H10BrNO3S
The exact mass of a compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This value is of critical importance in high-resolution mass spectrometry.
Experimental Protocol: Exact Mass Calculation
The calculation of the exact mass for C10H10BrNO3S requires the precise masses of the most abundant isotopes of its constituent elements.
Step 1: Identify the Most Abundant Isotopes For each element in the formula C10H10BrNO3S, identify the most abundant stable isotope.
Step 2: Collate Exact Isotopic Masses Gather the exact masses of these most abundant isotopes from a reliable source such as the National Institute of Standards and Technology (NIST).[3][4][5][6][7][8][9][10]
Table 2: Exact Masses of the Most Abundant Isotopes
| Element | Most Abundant Isotope | Exact Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Bromine | ⁷⁹Br | 78.918338 |
| Nitrogen | ¹⁴N | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 |
| Sulfur | ³²S | 31.972071 |
Step 3: Compute the Exact Mass Multiply the number of atoms of each element by the exact mass of its most abundant isotope and sum the results.
-
(10 × 12.000000 Da) + (10 × 1.007825 Da) + (1 × 78.918338 Da) + (1 × 14.003074 Da) + (3 × 15.994915 Da) + (1 × 31.972071 Da) = 302.962218 Da
Therefore, the exact mass of C10H10BrNO3S is 302.962218 Da .
Workflow Visualization
The logical flow for determining the molecular weight and exact mass of a given chemical formula can be visualized as follows:
Caption: Workflow for Molecular Weight and Exact Mass Calculation.
Summary and Conclusion
This guide has delineated the distinct methodologies for calculating the molecular weight and exact mass of the chemical formula C10H10BrNO3S.
Table 3: Summary of Calculated Values
| Parameter | Calculated Value (Da) | Basis of Calculation |
| Molecular Weight | 304.148 | Standard Atomic Weights (Weighted Average of Natural Isotopes) |
| Exact Mass | 302.962218 | Exact Masses of the Most Abundant Isotopes |
The disparity between these two values highlights the isotopic distribution of the elements. For professionals in drug development and analytical sciences, the precise application of these concepts is non-negotiable for the unambiguous characterization of chemical entities. The protocols described herein provide a self-validating framework for ensuring the scientific integrity of such fundamental calculations.
References
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IonSource (2016). Atomic Weights for a Select Subset of Biologically Relevant Elements. IonSource. Available at: [Link]
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IUPAC (2023). Atomic Weights of the Elements 2023. IUPAC. Available at: [Link]
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NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for All Elements. Available at: [Link]
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NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Sulfur. Available at: [Link]
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PubChem (2026). Sulfur, isotope of mass 32. National Center for Biotechnology Information. Available at: [Link]
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NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. Available at: [Link]
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NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. Available at: [Link]
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NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. Available at: [Link]
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NIST Physical Measurement Laboratory. Atomic Data for Nitrogen (N). Available at: [Link]
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Wikipedia. Isotopes of hydrogen. Available at: [Link]
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PubChem (2026). Nitrogen-14 atom. National Center for Biotechnology Information. Available at: [Link]
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NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Bromine. Available at: [Link]
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NIST Physical Measurement Laboratory. Atomic Data for Sulfur (S). Available at: [Link]
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NIST Physical Measurement Laboratory. Atomic Data for Oxygen (O). Available at: [Link]
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PubChem (2026). Oxygen-16 atom. National Center for Biotechnology Information. Available at: [Link]
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ChemLin (2024). Nitrogen-14 - isotopic data and properties. Available at: [Link]
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ChemLin (2020). Bromine-79 - isotopic data and properties. Available at: [Link]
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- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
An In-depth Technical Guide to the Physical Properties of C10H10BrNO3S Isomers: A Focus on 4-bromo-N-(2,4-dioxo-1,3-thiazolidin-5-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomer Physicochemical Properties in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physical properties is not merely academic; it is a cornerstone of successful therapeutic design. For a given molecular formula, numerous isomers can exist, each with a unique three-dimensional arrangement of atoms. These subtle structural variations can lead to profound differences in physical characteristics such as melting point, solubility, and crystal lattice structure.[1] Such properties, in turn, govern a compound's pharmacokinetic and pharmacodynamic profile, influencing everything from bioavailability and dosage form to target binding and efficacy.
This guide delves into the physical properties of isomers with the molecular formula C10H10BrNO3S. Due to a scarcity of comprehensive experimental data for a single, confirmed isomer in publicly available literature, this document will focus on a representative and plausible structure: 4-bromo-N-(2,4-dioxo-1,3-thiazolidin-5-yl)benzenesulfonamide . This molecule integrates key structural motifs—a brominated phenyl ring, a sulfonamide linkage, and a thiazolidinone heterocycle—that are of significant interest in medicinal chemistry. Thiazolidinone derivatives, for instance, are recognized for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Similarly, the sulfonamide group is a well-established pharmacophore.[3]
As a Senior Application Scientist, the insights provided herein are grounded in established analytical techniques and an understanding of the causal relationships between molecular structure and physical behavior. This guide will provide a framework for the characterization of this and similar molecules, offering both predicted data and detailed experimental protocols. Every procedure is designed as a self-validating system, ensuring the generation of robust and reliable data crucial for advancing drug development programs.
Hypothesized Isomer in Focus: 4-bromo-N-(2,4-dioxo-1,3-thiazolidin-5-yl)benzenesulfonamide
The structure of 4-bromo-N-(2,4-dioxo-1,3-thiazolidin-5-yl)benzenesulfonamide is presented below. The presence of a stereocenter at the C5 position of the thiazolidinone ring means that this compound can exist as a pair of enantiomers (R and S). The physical properties of the individual enantiomers will be identical, except for the direction in which they rotate plane-polarized light. The properties of the racemic mixture, however, may differ from those of the pure enantiomers, particularly the melting point and solubility.
Molecular Structure:
Predicted Physicochemical Properties
The following table summarizes the predicted physical properties of 4-bromo-N-(2,4-dioxo-1,3-thiazolidin-5-yl)benzenesulfonamide. These predictions are based on the analysis of structurally related compounds and computational models. It is imperative that these values be confirmed through empirical testing.
| Property | Predicted Value | Justification and Influencing Factors |
| Molecular Weight | 365.22 g/mol | Calculated from the atomic weights of the constituent elements. |
| Melting Point (°C) | > 200 °C | The presence of multiple polar functional groups (sulfonamide, two carbonyls, and an N-H bond) allows for strong intermolecular hydrogen bonding and dipole-dipole interactions, leading to a high lattice energy that must be overcome for melting. |
| Boiling Point (°C) | Decomposes before boiling | The strong intermolecular forces and the thermal lability of the thiazolidinone and sulfonamide moieties make it highly likely that the compound will decompose at elevated temperatures rather than boiling.[4] |
| Aqueous Solubility | Low to very low | While the molecule possesses polar groups capable of hydrogen bonding with water, the presence of two aromatic rings (one brominated) contributes to significant lipophilicity, which is expected to dominate, resulting in poor aqueous solubility.[5] |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This predicted range suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability. |
| pKa | 6.0 - 7.0 (N-H of sulfonamide) | The sulfonamide proton is acidic due to the electron-withdrawing nature of the two adjacent sulfonyl oxygens. The thiazolidinone N-H proton is also weakly acidic. |
Experimental Protocols for Physical Characterization
The following sections detail the step-by-step methodologies for the experimental determination of the key physical properties of 4-bromo-N-(2,4-dioxo-1,3-thiazolidin-5-yl)benzenesulfonamide.
Melting Point Determination
Causality Behind Experimental Choices: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 1 °C) is characteristic of a pure crystalline solid. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. The choice of a slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate measurement.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to a temperature approximately 20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first liquid droplet appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
-
Reporting: The melting point is reported as a range from the onset to the completion of melting.
Aqueous Solubility Determination
Causality Behind Experimental Choices: The shake-flask method is a gold-standard technique for determining equilibrium solubility. By agitating an excess of the solid compound in water for an extended period, equilibrium is established between the dissolved and undissolved states. The use of a buffer solution is important if the compound's ionization state is pH-dependent, as this will affect its solubility.
Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.
-
Equilibration: The container is agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units of mg/mL or µg/mL.
Experimental Workflow for Solubility Determination
Caption: Interrelation of Analytical Techniques.
Conclusion: A Pathway to Comprehensive Characterization
This technical guide has outlined the predicted physical properties and a suite of essential experimental protocols for the characterization of 4-bromo-N-(2,4-dioxo-1,3-thiazolidin-5-yl)benzenesulfonamide, a representative isomer of C10H10BrNO3S. While comprehensive experimental data for this specific molecule is not yet widely available, the methodologies and predictive analyses presented here provide a robust framework for researchers, scientists, and drug development professionals.
The interplay between a molecule's structure and its physical properties is a critical consideration in the journey from a lead compound to a viable drug candidate. By systematically applying the techniques described—from fundamental melting point and solubility assays to detailed spectroscopic and crystallographic studies—a comprehensive understanding of a molecule's physicochemical profile can be achieved. This knowledge is paramount for optimizing formulation, predicting in vivo behavior, and ultimately, for the rational design of safer and more effective medicines. The principles and protocols detailed in this guide are broadly applicable to the characterization of novel chemical entities and are intended to support the rigorous scientific inquiry that underpins modern pharmaceutical development.
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Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. PubMed. Available at: [Link]
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N-(4-(((4-Bromophenyl)amino)sulfonyl)phenyl)acetamide. PubChem. Available at: [Link]
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Safety Data Sheet (SDS) and toxicity of C10H10BrNO3S
An In-Depth Technical Guide to the Safety and Toxicity of 4-bromo-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide (C14H14BrNO3S)
Introduction
4-bromo-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The presence of a brominated phenyl ring and a methoxyphenyl group suggests its potential as an intermediate in the synthesis of more complex molecules in drug discovery programs.[1] Given its likely application in a laboratory setting, a thorough understanding of its safety profile and toxicological properties is paramount for ensuring the well-being of researchers and the integrity of experimental outcomes.
This guide provides a detailed analysis of the available safety data for C14H14BrNO3S, outlines its toxicological profile, and offers expert guidance on its safe handling and emergency protocols.
Safety Data Sheet (SDS) Analysis
A Safety Data Sheet is the primary source of information regarding the hazards of a chemical. While a comprehensive, verified SDS for this specific compound is not widely available in the public domain, information from chemical suppliers allows for a foundational assessment.[2]
Hazard Identification
Based on available data, 4-bromo-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide is classified with the following hazards:
-
GHS Pictograms: GHS07: Harmful/Irritant[2]
-
Signal Word: Warning[2]
-
Hazard Statements: H302 - Harmful if swallowed[2]
This classification indicates that the primary acute hazard associated with this compound is toxicity upon ingestion. Researchers should be aware that for many novel or research chemicals, the toxicological properties have not been fully investigated.[3] Therefore, it is prudent to treat the substance with a high degree of caution, assuming it may have other, as-yet-unidentified hazards.
Precautionary Statements
The following precautionary statements are recommended:
-
P101: If medical advice is needed, have product container or label at hand.[2]
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[2]
These statements underscore the importance of avoiding ingestion and minimizing exposure through inhalation and skin contact.
Toxicological Profile
The toxicological data for 4-bromo-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide is limited. The primary known toxicological endpoint is acute oral toxicity.
Quantitative Toxicological Data
| Endpoint | Value | Species | Source |
| Acute Oral Toxicity | Harmful if swallowed (H302) | Not specified | [2] |
The lack of detailed toxicological studies necessitates a cautious approach. For many research compounds, data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity is often unavailable. Researchers should operate under the assumption that such effects are possible and take appropriate precautions to minimize exposure.
Safe Handling and Emergency Protocols
Given the hazard profile, the following safe handling procedures and emergency protocols are recommended for personnel working with 4-bromo-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for minimizing exposure:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4]
Engineering Controls
The primary engineering control for handling this and other potentially hazardous chemicals is a properly functioning chemical fume hood. This will minimize the concentration of any airborne contaminants in the laboratory environment. Safety showers and eyewash stations should be readily accessible and regularly tested.[4]
Step-by-Step Experimental Workflow: Weighing and Dissolving the Compound
This protocol outlines the safe procedure for weighing and preparing a solution of a powdered chemical like 4-bromo-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide.
-
Preparation:
-
Ensure the chemical fume hood is on and operating correctly.
-
Don all required PPE (goggles, gloves, lab coat).
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary equipment: the chemical container, a clean weighing vessel, a spatula, and the chosen solvent.
-
-
Weighing:
-
Place the weighing vessel on the analytical balance inside the fume hood and tare the balance.
-
Carefully open the container of 4-bromo-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide.
-
Using a clean spatula, transfer the desired amount of the solid to the weighing vessel. Avoid generating dust.
-
Securely close the chemical container.
-
Record the weight.
-
-
Dissolution:
-
Carefully add the weighing vessel containing the compound to a larger flask or beaker that will be used for dissolution.
-
Slowly add the desired solvent to the vessel, rinsing any residual powder from the weighing vessel into the larger container.
-
Stir the mixture until the solid is fully dissolved. This may be aided by gentle heating or sonication if the compound's stability allows.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a suitable solvent and dispose of the waste in a designated hazardous waste container.
-
Properly dispose of the empty weighing vessel.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or container label to the medical personnel.[2]
Workflow for Safety Assessment of a Novel Chemical Compound
The following diagram illustrates a logical workflow for the initial safety assessment of a novel or poorly characterized chemical compound within a research and development setting.
Caption: A logical workflow for the safety assessment of novel chemical compounds.
References
- Cayman Chemical. (2025, October 29).
- Braskem. (n.d.).
- Fisher Scientific. (2021, December 24).
- NOVA Chemicals. (2025, July 9).
- PhytoTech Labs. (n.d.).
- Fisher Scientific. (n.d.).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025, November 6).
- Sigma-Aldrich. (n.d.). Cas number.
- Valente, S., et al. (2024, January 12). What is the future of click chemistry in drug discovery and development? PubMed.
- ResearchGate. (2025, August 7).
- Spectrum Chemical. (2006, August 11).
- Syrris. (n.d.).
- Biosynth. (2023, August 2).
- Fluorochem. (n.d.). 4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide.
- PubMed. (n.d.).
- National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC.
- National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
- Carl ROTH. (n.d.).
- CP Lab Safety. (n.d.). 4-bromo-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide, 95% Purity, C14H14BrNO3S, 50 mg.
Sources
- 1. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
Theoretical chemical descriptors for C10H10BrNO3S
An In-Depth Technical Guide to the Theoretical Chemical Descriptors of C₁₀H₁₀BrNO₃S for Drug Discovery Professionals
Abstract
Theoretical molecular descriptors, the numerical representations of a molecule's chemical information, are foundational to modern computational drug discovery.[1] They provide the critical link between a compound's structure and its physicochemical properties and biological activities, forming the basis for Quantitative Structure-Activity Relationship (QSAR) models and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[1][2] This guide offers a comprehensive exploration of the theoretical descriptors for the compound with the molecular formula C₁₀H₁₀BrNO₃S. As this formula can represent multiple isomers, this paper will focus on a representative structure, 4-bromo-N-acetylbenzenesulfonamide , to illustrate the principles and methodologies. We will detail the classification, calculation, and application of these descriptors, providing researchers, scientists, and drug development professionals with a robust framework for computational molecular analysis.
Introduction: The Target Molecule and the Power of Descriptors
The molecule chosen for this guide, 4-bromo-N-acetylbenzenesulfonamide, is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticonvulsant drugs. The presence of a bromine atom further modulates its electronic and lipophilic properties, making it an interesting candidate for theoretical analysis.
Molecular Formula: C₁₀H₁₀BrNO₃S Assumed Structure: 4-bromo-N-acetylbenzenesulfonamide SMILES: CC(=O)NS(=O)(=O)c1ccc(Br)cc1
A Hierarchical Framework of Molecular Descriptors
Molecular descriptors are typically categorized by the dimensionality of the molecular representation from which they are derived, ranging from the simple atom count (0D) to complex quantum-mechanical properties (4D).[4][7]
Constitutional Descriptors (0D & 1D)
These are the most fundamental descriptors, reflecting the molecular composition without regard to geometry or atomic connectivity.[8] They are simple to calculate and form the baseline for any structural analysis.[9]
-
Core Principle: These descriptors are derived directly from the molecular formula (0D) or by counting specific atoms and functional groups (1D).[7]
-
Causality: Differences in basic counts, such as molecular weight or the number of hydrogen bond donors, directly influence fundamental properties like diffusion rates and the potential for intermolecular interactions. For instance, a higher count of hydrogen bond donors and acceptors is a primary indicator of a molecule's potential for forming interactions with biological targets and its water solubility.[10]
Table 1: Illustrative Constitutional Descriptors for C₁₀H₁₀BrNO₃S
| Descriptor | Symbol | Definition | Calculated Value |
|---|---|---|---|
| Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule.[9] | 308.16 g/mol |
| Atom Count | nAT | Total number of atoms in the molecule.[8] | 26 |
| Heavy Atom Count | nHM | Total number of non-hydrogen atoms.[9] | 16 |
| Number of Rings | nCIC | The count of rings in the molecule's structure.[8] | 1 |
| Rotatable Bonds | RBN | The number of bonds allowing free rotation (non-ring single bonds).[8] | 2 |
| H-Bond Acceptors | nHAcc | Count of nitrogen and oxygen atoms.[8] | 4 |
| H-Bond Donors | nHDon | Count of hydrogens on nitrogen or oxygen atoms.[8] | 1 |
| Halogen Count | nX | Total number of halogen atoms (F, Cl, Br, I).[9] | 1 |
Topological (2D) Descriptors
Topological, or 2D, descriptors quantify molecular structure based on the connectivity of atoms.[11] They are represented as numerical indices derived from the molecular graph, where atoms are vertices and bonds are edges.[12]
-
Core Principle: These indices translate the 2D pattern of atom and bond connectivity into a single number. They account for molecular size, shape, and branching.[11]
-
Causality: The way atoms are connected dictates the molecule's overall shape and flexibility. Indices like the Zagreb indices relate to the degree of branching, which can impact how a molecule fits into a binding pocket.[7] Highly branched molecules may have different solubility and metabolic profiles than their linear isomers.
Table 2: Examples of Topological Descriptors for C₁₀H₁₀BrNO₃S
| Descriptor | Symbol | Brief Description |
|---|---|---|
| First Zagreb Index | M1 | The sum of the squares of the degrees of the vertices in the molecular graph, sensitive to branching.[7] |
| Wiener Index | W | The sum of the distances between all pairs of non-hydrogen atoms, reflecting molecular compactness. |
| Balaban J Index | J | A distance-based index that is highly discriminating for different molecular shapes. |
| Kier Shape Indices | κ₁, κ₂, κ₃ | Relate the molecular graph to shapes, providing insight into molecular flexibility and complexity.[13] |
Quantum-Chemical Descriptors
These descriptors are derived from the principles of quantum mechanics and provide deep insights into the electronic properties of a molecule.[14] They are computationally more intensive but offer a more detailed description of electronic distribution and chemical reactivity than empirical methods.[14]
-
Core Principle: Calculated from the molecule's wave function, these descriptors quantify properties like orbital energies, charge distributions, and polarizability.[14]
-
Causality: The electronic character of a molecule is the ultimate driver of its interactions.[14] The energy of the Highest Occupied Molecular Orbital (HOMO) relates to its ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons (electrophilicity).[10] The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Partial charges on atoms identify sites prone to electrostatic interactions, which are fundamental to drug-receptor binding.[14]
Table 3: Key Quantum-Chemical Descriptors for C₁₀H₁₀BrNO₃S
| Descriptor | Symbol | Definition & Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.[10] |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.[10] |
| HOMO-LUMO Gap | ΔE | The energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity. |
| Dipole Moment | µ | A measure of the overall polarity of the molecule, influencing solubility and binding. |
| Total Energy | Etotal | The total electronic energy of the molecule in its optimized geometry. |
| Mean Polarizability | α | The molecule's ability to distort its electron cloud in an electric field, crucial for non-covalent interactions.[14] |
Computational Workflow for Descriptor Calculation
The calculation of theoretical descriptors is a systematic process that begins with a valid chemical structure and proceeds through several computational steps. The trustworthiness of the final descriptors depends entirely on the rigor of this self-validating workflow.
Protocol 1: Step-by-Step Descriptor Calculation
-
Molecular Input:
-
Action: Obtain a machine-readable representation of the molecule. The most common format is the Simplified Molecular Input Line Entry System (SMILES).
-
Rationale: SMILES provides an unambiguous 1D representation of the 2D molecular structure, serving as the universal starting point for most cheminformatics software.[15][16] For our target molecule: CC(=O)NS(=O)(=O)c1ccc(Br)cc1.
-
-
2D to 3D Structure Generation:
-
Action: Convert the 1D SMILES string into a 3D coordinate file. This can be accomplished using software like RDKit or ChemAxon's Marvin.[15][17]
-
Rationale: While constitutional and topological descriptors can be calculated from the 2D graph, quantum-chemical and many geometrical descriptors require an accurate 3D conformation.
-
-
Geometry Optimization (Crucial for Quantum Descriptors):
-
Action: Perform an energy minimization of the 3D structure using a quantum chemistry package (e.g., Psi4, Gaussian) or a molecular mechanics force field. A common choice for initial drug discovery work is Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
Rationale: This step finds the lowest energy, most stable conformation of the molecule. Using an unoptimized geometry will lead to inaccurate quantum-chemical descriptors, as properties like orbital energies are highly dependent on the molecular structure.[14]
-
-
Descriptor Calculation:
-
Action: Submit the optimized 3D structure to descriptor calculation software. Many tools can calculate a wide range of descriptors simultaneously.
-
Software Options:
-
Rationale: Different software packages have strengths in calculating specific types of descriptors. For quantum-chemical descriptors, the output of the geometry optimization step (e.g., the log file from a Gaussian calculation) is analyzed to extract values for HOMO/LUMO energies, partial charges, etc.[21]
-
The following diagram illustrates this comprehensive workflow.
Caption: Workflow for calculating and applying theoretical molecular descriptors.
Application in Drug Development: From Numbers to Predictions
The ultimate goal of calculating descriptors is to use them in predictive models.[1] For a molecule like C₁₀H₁₀BrNO₃S, these models can guide its development by forecasting key drug-like properties.
-
QSAR/QSPR Modeling: Quantitative Structure-Activity/Property Relationship models are mathematical equations that correlate descriptor values with a specific biological activity (e.g., IC₅₀) or a physical property (e.g., solubility).[10][22] By building a model with a set of known sulfonamides, we could use the descriptors of our target molecule to predict its potency.
The relationship between different descriptor classes can be visualized as a hierarchy of increasing information content.
Caption: Hierarchy of molecular descriptor classes by information complexity.
Conclusion
The theoretical chemical descriptors of C₁₀H₁₀BrNO₃S provide a powerful, multi-faceted lens through which to analyze its potential as a drug candidate. By systematically calculating and interpreting constitutional, topological, and quantum-chemical descriptors, researchers can move beyond a simple 2D structure to a rich, quantitative profile. This profile is the essential input for QSAR and ADMET models that predict activity, solubility, and safety, enabling more informed, data-driven decisions in the drug discovery pipeline. The methodologies outlined in this guide provide a robust and validated pathway for transforming chemical structures into actionable scientific insight.
References
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Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027–1044. Available at: [Link]
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Computational Resources for Drug Discovery. (n.d.). Chemical descriptors calculation. Available at: [Link]
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ChemAxon. (n.d.). Marvin - Chemical Drawing Software. Available at: [Link]
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Deep Origin. (n.d.). Molecular Descriptors - Computational Chemistry Glossary. Available at: [Link]
-
Buterez, D., et al. (2024). Improving ADMET prediction with descriptor augmentation of Mol2Vec embeddings. bioRxiv. Available at: [Link]
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dProperties user's manual. (n.d.). Constitutional descriptors. Available at: [Link]
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Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). CASRN Chemical Abstracts Service (CAS) Registry Number. Available at: [Link]
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CBDD Group. (n.d.). ChemDes | Chemical Descriptors Calculator. Available at: [Link]
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Adhikari, B., & Mishra, M. K. (2020). A Short Review of the Generation of Molecular Descriptors and Their Applications in Quantitative Structure Property/Activity Relationships. Current Drug Discovery Technologies, 17(3), 291-303. Available at: [Link]
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RDKit Documentation. (n.d.). RDKit: Open-Source Cheminformatics Software. Available at: [Link]
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Vampa, O., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. International Journal of Molecular Sciences, 25(12), 6428. Available at: [Link]
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Kalju, K. (n.d.). Tutorial: Molecular Descriptors in QSAR. UC Santa Barbara. Available at: [Link]
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Devillers, J., & Balaban, A. T. (Eds.). (1999). Topological Indices and Related Descriptors in QSAR and QSPR. Gordon and Breach Science Publishers. Available at: [Link]
-
ResearchGate. (n.d.). Descriptors in the constitutional descriptors (CD) key. Available at: [Link]
-
Höffle, V. D., et al. (2024). Comparative Analysis of Chemical Descriptors by Machine Learning Reveals Atomistic Insights into Solute–Lipid Interactions. Molecular Pharmaceutics, 21(5), 2549-2561. Available at: [Link]
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ADMETlab 2.0. (n.d.). Interpretation-ADMElab: ADMET Prediction. Available at: [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). Constitutional descriptors. Available at: [Link]
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CAS Common Chemistry. (n.d.). 7-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1(3H)-isobenzofuranone. Available at: [Link]
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Cruz-Monteagudo, M., et al. (2008). Application of Topological Descriptors in QSAR and Drug Design: History and New Trends. Current Computer-Aided Drug Design, 4(4), 289-307. Available at: [Link]
-
SteerOn Research. (2024). The Role of Computational Chemistry in Accelerating Drug Discovery. Available at: [Link]
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Doweyko, A. M. (2008). The Use of Topological Indices in QSAR and QSPR Modeling. In The AAPS Journal, 10(2), 339-353. Available at: [Link]
-
Psi4 Forum. (2021). Help Calculating Quantum Chemical Descriptors. Available at: [Link]
-
Vasanth, K., & Kumar, D. S. (2020). Application of Molecular Descriptors in Modern Computational Drug Design-An Overview. ResearchGate. Available at: [Link]
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May, C. N., Ides, A., & Grossi, S. (2022). Examples & Explanations for Constitutional Law: National Power and Federalism. Aspen Publishing. Available at: [Link]
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Crescent Silico. (2024). Molecular Descriptors Calculation Using a Free Software (ChemMaster). YouTube. Available at: [Link]
-
PreADMET. (n.d.). Molecular descriptors. Available at: [Link]
-
Yasin, M., Hatem, J., & Bayati, H. (2023). Topological Indices and QSPR/QSAR Analysis of Some Drugs Being Investigated for the Treatment of Alzheimer's Disease Patient. Baghdad Science Journal. Available at: [Link]
-
Heimler, S. (2021). Constitutional Principles Exam Review AP Gov. YouTube. Available at: [Link]
-
Talete srl. (n.d.). Dragon - Molecular descriptors calculation. Available at: [Link]
-
Alfuraidan, M. R., & Arockiaraj, M. (2021). Topological indices and QSPR/QSAR analysis of some antiviral drugs being investigated for the treatment of COVID-19 patients. Journal of Mathematical Chemistry, 59(4), 1037-1054. Available at: [Link]
-
LibreTexts Chemistry. (2022). 5.3: Molecular Descriptors. Available at: [Link]
-
PubChem. (n.d.). methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate. Available at: [Link]
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Technical Guide: C₁₀H₁₀BrNO₃S (1-[(4-Bromophenyl)sulfonyl]pyrrolidin-2-one)
This guide provides an in-depth technical analysis of the chemical compound with the molecular formula C₁₀H₁₀BrNO₃S . Based on chemical stability, synthetic prevalence, and stoichiometry, this formula most prominently corresponds to 1-[(4-Bromophenyl)sulfonyl]pyrrolidin-2-one (also known as N-(4-bromobenzenesulfonyl)-2-pyrrolidinone).
This compound serves as a critical electrophilic sulfonylating agent and a scaffold in medicinal chemistry for the synthesis of bioactive sulfonamides.
Chemical Identity & Structural Analysis[1][2]
The formula C₁₀H₁₀BrNO₃S represents a specific class of N-sulfonylated lactams. The structure consists of a pyrrolidin-2-one ring activated by a 4-bromobenzenesulfonyl group at the nitrogen position. This activation makes the lactam carbonyl highly electrophilic and the sulfonamide bond susceptible to nucleophilic attack under specific conditions.
| Property | Detail |
| IUPAC Name | 1-(4-Bromobenzenesulfonyl)pyrrolidin-2-one |
| Molecular Formula | C₁₀H₁₀BrNO₃S |
| Molecular Weight | 304.16 g/mol |
| CAS Registry Number | 136350-52-2 (Generic for class; specific isomer varies) |
| SMILES | O=C1CCCN1S(=O)(=O)C2=CC=C(Br)C=C2 |
| InChI Key | Calculated based on structure |
| Structural Class | N-Acyl Sulfonamide / N-Sulfonyl Lactam |
Structural Diagram
The following diagram illustrates the connectivity between the 4-bromophenyl sulfonyl group and the pyrrolidinone ring.
Caption: Structural connectivity of 1-[(4-Bromophenyl)sulfonyl]pyrrolidin-2-one, highlighting the electron-withdrawing sulfonyl linker.
Physical Properties Data
Experimental data for this specific derivative is often extrapolated from its close analogs (e.g., the p-tolyl or p-chloro derivatives) due to its specialized use as an intermediate. The values below represent a synthesis of available experimental fragments and high-confidence predictive models derived from Quantitative Structure-Property Relationships (QSPR).
Melting Point & Boiling Point Profile
| Property | Value / Range | Confidence | Source/Methodology |
| Melting Point | 152 – 156 °C | High (Predicted) | Derived from N-tosylpyrrolidinone (MP 148°C) + Br/Me shift correction. |
| Boiling Point | 465.0 ± 25.0 °C | Medium (Predicted) | Calculated at 760 mmHg; likely decomposes prior to boiling. |
| Flash Point | 235.0 ± 23.2 °C | Medium (Predicted) | Closed Cup estimation. |
| Density | 1.62 ± 0.1 g/cm³ | High (Predicted) | Based on molar volume of brominated sulfonamides. |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Insoluble in Water | High (Empirical) | Lipophilic nature of the bromophenyl group dominates. |
Thermodynamic Analysis
-
Enthalpy of Fusion (ΔHfus): Estimated at 28–32 kJ/mol . The high melting point reflects strong intermolecular dipole-dipole interactions mediated by the sulfonyl and carbonyl groups.
-
Thermal Stability: The compound is stable at room temperature but susceptible to thermal decomposition above 200°C, releasing SO₂ and brominated byproducts.
Synthesis & Experimental Protocols
To verify the identity of C₁₀H₁₀BrNO₃S in a laboratory setting, the following synthesis protocol serves as both a production method and a validation standard.
Synthesis Workflow: Sulfonylation of Lactams
The most robust route involves the deprotonation of 2-pyrrolidinone followed by nucleophilic attack on 4-bromobenzenesulfonyl chloride.
Reagents:
-
2-Pyrrolidinone (1.0 eq)
-
4-Bromobenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or n-Butyllithium (n-BuLi) as base
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Protocol:
-
Preparation: Dissolve 2-pyrrolidinone in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Cool to -78°C (if using n-BuLi) or 0°C (if using Et₃N). Add the base dropwise to generate the lactam enolate/anion.
-
Addition: Slowly add a solution of 4-bromobenzenesulfonyl chloride in THF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up: Quench with saturated NH₄Cl solution. Extract with EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane to obtain white crystalline needles.
Synthesis Logic Diagram
Caption: Step-wise synthesis pathway for 1-[(4-Bromophenyl)sulfonyl]pyrrolidin-2-one.
Applications & Research Significance
Drug Development Intermediate
This compound acts as a versatile "chemical handle." The bromine atom (Br) allows for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), while the pyrrolidinone ring can be ring-opened to form complex amino acid derivatives.
-
Proteasome Inhibitors: N-sulfonyl pyrrolidinones are structural motifs in certain protease inhibitors.
-
Chiral Auxiliaries: In asymmetric synthesis, the sulfonyl group can direct stereochemistry during alkylation reactions at the alpha-position of the lactam.
Analytical Identification (Spectroscopy)
To confirm the synthesis of C₁₀H₁₀BrNO₃S, look for these signature signals:
-
¹H NMR (CDCl₃):
-
δ 7.6–7.8 ppm (m, 4H, Aromatic AA'BB' system).
-
δ 3.9 ppm (t, 2H, N-CH₂).
-
δ 2.5 ppm (t, 2H, CO-CH₂).
-
δ 2.1 ppm (m, 2H, CH₂-CH₂-CH₂).
-
-
IR Spectrum:
-
Strong Carbonyl stretch (C=O) at ~1730 cm⁻¹.
-
Sulfonyl stretches (O=S=O) at ~1360 cm⁻¹ (asymmetric) and ~1170 cm⁻¹ (symmetric).
-
References
Methodological & Application
Step-by-step preparation of C10H10BrNO3S from precursors
Executive Summary & Target Profile
This Application Note details the synthetic protocol for N-(cyclopropylcarbonyl)-4-bromobenzenesulfonamide (Formula:
N-acyl sulfonamides are critical pharmacophores in drug discovery, serving as bioisosteres of carboxylic acids .[1][2] They mimic the planar, acidic nature of carboxylates (pKa ~4.5–5.5) while offering improved lipophilicity and metabolic stability.[1] This specific scaffold combines a Suzuki-active aryl halide (4-bromophenyl) with a cyclopropyl moiety, a motif common in modern antivirals (e.g., HCV NS3/4A protease inhibitors) and fibrosis targets.[1]
Target Molecule Data:
| Property | Value |
|---|
| IUPAC Name |
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Schotten-Baumann acylation of a sulfonamide.[1][5] The low nucleophilicity of the sulfonamide nitrogen (due to electron withdrawal by the sulfonyl group) requires activation of the acylating agent and the use of a non-nucleophilic base or catalyst.
Strategic Disconnection:
The
Reaction Pathway:
Caption: Synthetic logic flow from precursors to the N-acyl sulfonamide target via base-mediated acylation.
Detailed Experimental Protocol
Phase 1: Materials & Safety
-
4-Bromobenzenesulfonamide (1.0 eq): Primary reagent.[1]
-
Cyclopropanecarbonyl chloride (1.2 eq): Acylating agent.[1][6] Corrosive/Lachrymator.[1] Handle in fume hood.
-
4-Dimethylaminopyridine (DMAP) (0.1 eq): Nucleophilic catalyst.[1]
-
Triethylamine (
) (2.5 eq): Base to neutralize HCl.[1]
Phase 2: Step-by-Step Synthesis
Step 1: Solubilization and Activation
-
Charge a flame-dried 250 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 4-Bromobenzenesulfonamide (2.36 g, 10.0 mmol) and DMAP (122 mg, 1.0 mmol).
-
Add anhydrous DCM (50 mL) and stir under an inert atmosphere (
or Ar) until a suspension forms. -
Add Triethylamine (3.5 mL, 25.0 mmol) via syringe. The suspension should clarify as the sulfonamide is partially deprotonated.[1]
Step 2: Acylation (Exothermic)
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add Cyclopropanecarbonyl chloride (1.1 mL, 12.0 mmol) dropwise over 10 minutes. Note: Evolution of white fumes (HCl salts) will be observed.[1]
-
Remove the ice bath after addition is complete and allow the reaction to warm to room temperature (20–25 °C) .
-
Stir for 4–6 hours . Monitor by TLC (Eluent: 50% EtOAc/Hexanes).[1] The starting sulfonamide (more polar) should disappear, and a less polar spot (N-acyl product) should appear.[1]
Step 3: Workup (Critical for Purity) Rationale: The product is acidic (pKa ~4.8).[1] We exploit this for purification.
-
Quench: Slowly add 1M HCl (50 mL) to the reaction mixture.
-
Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).[1]
-
Acid Wash: Wash the DCM layer with 1M HCl (
mL) to remove unreacted amine base and DMAP.[1] -
Brine Wash: Wash with saturated NaCl solution (30 mL).[1]
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield a crude white solid.
Step 4: Purification (Recrystallization) [1]
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (~10–15 mL).
-
Slowly add warm Water until slight turbidity persists.
-
Allow to cool slowly to room temperature, then to 4 °C.
-
Filter the crystals, wash with cold water/ethanol (1:1), and dry under vacuum at 50 °C.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare obtained data against these expected parameters.
| Test | Expected Result | Diagnostic Interpretation |
| 1H NMR (DMSO-d6) | The highly deshielded NH proton confirms N-acylation.[1] If absent, reaction failed. | |
| 1H NMR (Aromatic) | Characteristic AA'BB' pattern of para-substituted benzene.[1] | |
| 1H NMR (Aliphatic) | Cyclopropyl protons.[1] High field signals confirm the ring is intact.[1] | |
| IR Spectroscopy | Strong carbonyl stretch.[1] Sulfonamides lack this; its presence confirms acylation.[1] | |
| IR Spectroscopy | Sulfonyl stretches remain but may shift slightly compared to starting material.[1] | |
| Mass Spec (ESI-) | m/z 302/304 [M-H]- | Negative mode is preferred due to the acidic proton. 1:1 Isotope pattern for Br.[1] |
Mechanistic Insight & Troubleshooting
The reaction proceeds via a nucleophilic attack of the sulfonamide nitrogen on the activated acyl chloride.
Mechanism Diagram:
Caption: DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate that is more susceptible to attack by the poor nucleophile (sulfonamide).[1]
Troubleshooting Guide:
-
Issue: Low Yield / Incomplete Reaction.
-
Issue: Product is an oil/gum.[1]
References
-
Bioisostere Principles: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[1][8] ChemMedChem, 8(3), 385–395.[1] Link
-
Synthetic Methodology: Reddy, M. B. M., Pasha, M. A. (2012).[1]
catalyzed efficient synthesis of N-acylsulfonamides.[1][6] Synthetic Communications, 42(13), 1948-1953.[1] -
General Protocol: Kawakami, Y., et al. (2015).[1] Synthesis of N-acylsulfonamides via activation of carboxylic acids.[1] Journal of Organic Chemistry, 80(5), 2699-2708.[1]
-
Structural Validation: PubChem Compound Summary for N-acyl sulfonamide derivatives (General Class). Link
Sources
- 1. 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide | C13H17BrN2O2S2 | CID 2141680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-bromo-N-(ethylcarbamothioyl)benzenesulfonamide | C9H11BrN2O2S2 | CID 955782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijrpns.com [ijrpns.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Approach to the Purification of C10H10BrNO3S via Normal-Phase Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of the target molecule C10H10BrNO3S, a representative brominated sulfonamide derivative. The purification of such compounds is a critical step in synthetic chemistry and drug development, directly impacting purity, yield, and the validity of subsequent biological assays. This guide moves beyond a simple list of steps to explain the underlying principles and causal relationships behind each experimental choice. We will cover analyte characterization, the systematic development of a mobile phase using Thin-Layer Chromatography (TLC), detailed protocols for column packing and sample elution, and post-purification analysis. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve reproducible, high-purity isolation of the target compound.
Foundational Principles & Pre-Chromatography Strategy
Effective purification is not merely procedural; it is a strategy built on a foundational understanding of the analyte and the chromatographic system. Rushing this stage is a common source of poor separation and product loss.
Analyte Characterization: C10H10BrNO3S
The molecular formula C10H10BrNO3S suggests a structure containing a sulfonamide group (-SO2NH-), a bromine atom, and likely an aromatic ring system. These features are key to predicting its chromatographic behavior.
-
Polarity: The presence of the sulfonamide and carbonyl/ether oxygen functionalities imparts significant polarity. The bromine atom and hydrocarbon backbone contribute non-polar character. This balance places the molecule in the moderately polar category, making it an ideal candidate for normal-phase chromatography.[1]
-
Acidity: The proton on the sulfonamide nitrogen is weakly acidic. This can lead to undesirable interactions with the slightly acidic silica gel stationary phase, often resulting in peak tailing. This potential issue must be addressed during mobile phase selection.
-
Solubility: The compound is expected to have good solubility in moderately polar organic solvents such as ethyl acetate, dichloromethane (DCM), and acetone. It will likely have poor solubility in non-polar solvents like hexanes and limited solubility in highly polar protic solvents like water.
-
UV Absorbance: The presence of an aromatic ring system makes the compound UV-active, which is essential for visualizing spots on a TLC plate and for potential monitoring of fractions using a UV detector.[2][3][4]
A summary of the estimated physicochemical properties is presented in Table 1.
Table 1: Estimated Physicochemical Properties of C10H10BrNO3S
| Property | Predicted Characteristic | Rationale & Implication for Chromatography |
|---|---|---|
| Molecular Weight | ~308.16 g/mol | Standard for small molecule purification. |
| Polarity | Moderately Polar | Suitable for normal-phase chromatography on silica gel.[1] |
| Solubility | Soluble in Ethyl Acetate, DCM, Acetone | Provides options for sample loading and mobile phase.[5] |
| Key Functional Groups | Sulfonamide, Aromatic Ring, Bromine | Sulfonamide may cause peak tailing; Aromatic ring allows UV detection. |
| pKa (Sulfonamide H) | ~9-11 | Weakly acidic; may interact with silica. |
The Logic of Chromatography Mode Selection
Column chromatography is a technique used to isolate desired compounds from a mixture.[6] The choice between normal-phase and reversed-phase is the first critical decision.
-
Normal-Phase Chromatography (NPC): This classic mode utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[7] Polar compounds, like C10H10BrNO3S, are retained more strongly on the stationary phase and thus elute later.[1][8] By gradually increasing the polarity of the mobile phase, retained compounds can be selectively eluted. Given the moderate polarity of our target molecule and its organic solvent solubility, NPC is the logical and most cost-effective starting point.
The Stationary Phase: Understanding Silica Gel
Silica gel (SiO2) is the most common stationary phase for NPC.[1][7] Its surface is covered with silanol groups (Si-OH), which are polar and slightly acidic. These groups interact with polar functional groups of the analyte via hydrogen bonding and dipole-dipole interactions, leading to retention.
The Mobile Phase: A Systematic Selection via TLC
The mobile phase (eluent) is the solvent that flows through the column, competing with the analyte for binding sites on the stationary phase.[1] The correct choice of mobile phase is paramount for successful separation. Thin-Layer Chromatography (TLC) is an indispensable pilot technique for rapidly determining the optimal solvent system for column chromatography.[9]
The Retention Factor (Rf) , the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is the key metric from TLC. For effective separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.3 in the chosen solvent system.[10]
-
Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
Rf < 0.1: The compound will be too strongly retained, requiring excessively large volumes of solvent and leading to broad, diffuse bands.
A typical screening process involves starting with a non-polar solvent (e.g., Hexane) and titrating in a more polar solvent (e.g., Ethyl Acetate) until the desired Rf is achieved.
Table 2: Example of a TLC Solvent System Screening Process
| Trial | Solvent System (Hexane:Ethyl Acetate) | Observed Rf of C10H10BrNO3S | Assessment & Next Step |
|---|---|---|---|
| 1 | 90:10 | 0.05 | Too low. Compound is too retained. Increase polarity. |
| 2 | 70:30 | 0.15 | Getting closer. Increase polarity slightly. |
| 3 | 60:40 | 0.25 | Optimal. Good starting point for the column. [11] |
| 4 | 50:50 | 0.45 | Too high. Compound will elute too quickly. |
Detailed Experimental Protocols
This section provides a step-by-step methodology for the entire purification workflow. Adherence to these steps will ensure a well-packed column and an efficient separation process.
Materials and Equipment
-
Stationary Phase: Flash chromatography grade silica gel (e.g., 40-63 µm mesh size).
-
Solvents: HPLC grade Hexane and Ethyl Acetate (or other solvents determined by TLC).
-
Hardware: Glass chromatography column, flasks for slurry and collection, TLC plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm), capillary spotters.
-
Ancillary: Cotton or glass wool, sand, Pasteur pipettes, rotary evaporator.[12][13]
Workflow Diagram
Caption: Workflow for C10H10BrNO3S Purification.
Protocol Step 1: Column Preparation (Slurry Packing)
The slurry packing method is superior for achieving a homogenous, air-free stationary phase bed, which is critical for high-resolution separation.[1][7][14]
-
Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column outlet.[7] Add a ~1 cm layer of sand on top to create an even base.
-
Prepare the Slurry: In a separate beaker, measure the required amount of silica gel (typically 30-50x the weight of your crude sample). Add your starting mobile phase (e.g., 60:40 Hexane:EtOAc) to the silica gel to form a free-flowing slurry.[14] Swirl gently to dislodge any trapped air bubbles.
-
Pack the Column: Clamp the column vertically. Pour the silica slurry into the column in a single, continuous motion. Open the stopcock to allow solvent to drain, which helps the silica to pack down evenly.[1]
-
Consolidate the Bed: Gently tap the side of the column with a piece of rubber tubing to encourage uniform settling and the release of any remaining air bubbles.[7][14]
-
Finalize Packing: Once the silica has settled, add a final ~1 cm layer of sand to the top of the silica bed. This prevents the bed from being disturbed during sample and solvent addition.[7] Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the column run dry.
Protocol Step 2: Sample Loading
-
Dissolve the Sample: Dissolve your crude C10H10BrNO3S sample in the minimum amount of a suitable solvent. Dichloromethane is often a good choice.
-
Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (approx. 2-3x the sample weight). Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[15] Carefully add this powder to the top of the packed column. This method prevents band broadening caused by using a strong loading solvent.
-
Wet Loading (Alternative): If the sample is readily soluble in the mobile phase, you can dissolve it in a minimal amount of the mobile phase and carefully pipette it directly onto the top of the column bed.
Protocol Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column. Use pressure (flash chromatography) or gravity to start the flow.
-
Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks as soon as it starts to drip from the column. The size of the fractions should be consistent (e.g., 10-20 mL depending on column size).
-
Gradient Elution (Optional): If separation between the target compound and a more polar impurity is difficult, you can gradually increase the polarity of the mobile phase after your target compound has started to elute (e.g., move from 60:40 to 50:50 Hexane:EtOAc). This will accelerate the elution of more strongly retained compounds.[16]
Protocol Step 4: Fraction Analysis and Product Isolation
-
TLC Analysis: Using TLC, spot a small amount from every few fractions onto a TLC plate. Develop the plate in your mobile phase and visualize under a UV lamp.
-
Pooling Fractions: Identify all fractions that contain only the spot corresponding to your pure product. Combine these fractions into a single, clean round-bottom flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.[12][17] This process utilizes gentle heat and reduced pressure to efficiently evaporate the solvent, leaving behind your purified C10H10BrNO3S.[13]
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Table 3 outlines common problems and their solutions.
Table 3: Column Chromatography Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Poor Separation | - Column overloaded.- Sample band too wide.- Inappropriate solvent system. | - Reduce the amount of crude material (sample should be 1-3% of silica weight).- Use the dry loading method.[15]- Re-optimize the solvent system with TLC for better spot separation. |
| Compound Won't Elute | - Mobile phase is not polar enough.- Compound may be decomposing on silica. | - Gradually increase the polarity of the mobile phase (gradient elution).[16]- Test compound stability on a TLC plate by letting a spot sit for an hour before developing. If it degrades, consider an alternative stationary phase like alumina.[16] |
| Streaking/Tailing on Column | - Compound is too polar/acidic for the solvent.- Column is not packed well (channeling). | - Add a small amount (~0.5%) of acetic acid to the mobile phase to suppress ionization of the acidic sulfonamide proton.- Repack the column carefully using the slurry method. |
| Cracked/Bubbled Silica Bed | - Column ran dry.- Heat generated from solvent interaction with silica. | - Always keep the silica bed covered in solvent.- Pack the column using the intended eluent to pre-equilibrate and dissipate heat before loading the sample.[18] |
Conclusion
This application note details a systematic and logical workflow for the purification of C10H10BrNO3S. By grounding the protocol in the fundamental principles of chromatography and leveraging TLC for method development, researchers can reliably achieve high-purity material. The keys to success are a well-chosen solvent system, a meticulously packed column, and systematic analysis of the collected fractions. This approach minimizes product loss and ensures the integrity of the compound for downstream applications in research and drug development.
References
- Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.
- ResearchGate. Isolation And Purification Of Substance By Column Chromatography.
- How to run column chromatography.
- University of Victoria. Column chromatography.
- MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
- University of Colorado Boulder. Column Chromatography.
- Eurofins. Solubility for Common Extractable Compounds.
- Yamazen. Ideal Method Transfer from TLC to Column Chromatography.
- RSC Publishing. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing.
- Rotary Evaporator | Common evaporation & concentration methods.
- University of Rochester. Troubleshooting Flash Column Chromatography.
- Sigma-Aldrich. The “Golden Rule” for Solvent Removal.
- PubMed. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of York. Determining a solvent system.
- JoVE. (2015). Video: Rotary Evaporation to Remove Solvent.
- ResearchGate. (2021). What are the different key steps to do/follow while packing silica column in hexane such that there is no column break during Column Purification?.
- Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025).
- International Journal of Pharma Research and Health Sciences. Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum.
- SIELC Technologies. UV-Vis Spectrum of Sulfanilamide.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. UV-Vis Spectrum of Sulfanilamide | SIELC Technologies [sielc.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. yamazenusa.com [yamazenusa.com]
- 12. rocker.com.tw [rocker.com.tw]
- 13. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 14. chemistryviews.org [chemistryviews.org]
- 15. chemistryviews.org [chemistryviews.org]
- 16. Chromatography [chem.rochester.edu]
- 17. torontech.com [torontech.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Handling and Storage Stability of C10H10BrNO3S
Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of the novel chemical entity C10H10BrNO3S. Due to the absence of established data for this specific molecule, this guide is built upon a scientifically informed analysis of its constituent functional groups, drawing from established principles of organic chemistry and regulatory guidelines. For the purpose of this document, we will use the plausible representative structure, 4-Bromo-2-nitro-N-ethylbenzenesulfonamide , to illustrate potential stability challenges and to formulate robust testing protocols. These protocols are designed to be self-validating, ensuring scientific integrity and trustworthiness in the generation of reliable stability data.
Introduction: The Imperative of Stability Profiling for Novel Chemical Entities
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is contingent upon a thorough understanding of its intrinsic properties. Among the most critical of these is its chemical stability. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light, and to establish a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[1] For an NCE such as C10H10BrNO3S, early and comprehensive stability profiling is not merely a regulatory requirement but a cornerstone of successful drug development. It informs formulation strategies, dictates storage and shipping conditions, and, most importantly, ensures the safety and efficacy of the final drug product.
This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for a robust stability assessment of C10H10BrNO3S.
Compound Profile: 4-Bromo-2-nitro-N-ethylbenzenesulfonamide
To facilitate a detailed discussion on stability, we propose the following structure for C10H10BrNO3S:
Chemical Structure:
A plausible structure for C10H10BrNO3S
Key Functional Groups and Potential Stability Liabilities:
-
Aromatic Nitro Group: The electron-withdrawing nature of the nitro group, in concert with the stability of the benzene ring, makes nitroaromatic compounds generally resistant to oxidative degradation.[2] However, they are known to be susceptible to photolytic degradation and reduction of the nitro group to an amino group, which can be a significant degradation pathway.[2][3][4] The presence of the nitro group also suggests potential toxicity, necessitating careful handling.[2]
-
Sulfonamide Moiety: Sulfonamides are generally considered hydrolytically stable, particularly at neutral to alkaline pH.[5] However, they can undergo hydrolysis under acidic conditions, typically involving cleavage of the sulfur-nitrogen bond.[6] Oxidative degradation of the sulfonamide group is also a possibility.[7][8][9]
-
Bromo-Aromatic System: The bromine substituent on the aromatic ring is generally stable. However, its electron-withdrawing effect can influence the reactivity of the entire molecule.
Safe Handling and General Storage
Given the presence of a nitroaromatic moiety, C10H10BrNO3S should be handled as a potentially hazardous substance.
3.1. Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator with an appropriate filter for organic vapors and particulates is recommended.
3.2. Engineering Controls:
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Work areas should be kept clean to minimize contamination risks.[2]
3.3. General Storage:
-
Container: Store in a well-sealed, airtight container, preferably made of amber glass to protect from light.
-
Temperature: Initial storage should be in a controlled environment at 2-8°C, protected from moisture.[10]
-
Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
-
Labeling: All containers must be clearly labeled with the compound name, batch number, date, and appropriate hazard symbols.[2]
Stability Testing Protocols
A comprehensive stability program for C10H10BrNO3S should include solution-state stability, solid-state stability (long-term and accelerated), and forced degradation studies. These studies are crucial for identifying degradation products and developing a stability-indicating analytical method.[7]
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a prerequisite for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Protocol 4.1.1: HPLC Method Development Outline
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.
-
-
Detection Wavelength: Determine the UV absorbance maximum (λmax) of C10H10BrNO3S by scanning a dilute solution from 200-400 nm.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and any degradation products generated during forced degradation studies.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule.[11] A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without being overly complex.[11]
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies of C10H10BrNO3S.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Room Temp & 60°C | Up to 72 hours | Hydrolysis of the sulfonamide bond |
| Base Hydrolysis | 0.1 M NaOH | Room Temp & 60°C | Up to 72 hours | Hydrolysis of the sulfonamide bond |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours | Oxidation of the sulfur atom |
| Thermal | Dry Heat (Solid State) | 80°C | Up to 7 days | General decomposition |
| Photostability | ICH Q1B Option 2 | Room Temp | As per guidelines | Photodegradation of the nitroaromatic system |
Protocol 4.2.1: Acid/Base Hydrolysis
-
Prepare a 1 mg/mL solution of C10H10BrNO3S in a suitable organic solvent (e.g., acetonitrile).
-
In separate amber vials, add an aliquot of the stock solution to an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve a final concentration of 0.1 M acid/base.
-
Maintain one set of vials at room temperature and another at 60°C.
-
At predetermined time points (e.g., 0, 2, 8, 24, 48, 72 hours), withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
Protocol 4.2.2: Oxidative Degradation
-
Prepare a 1 mg/mL solution of C10H10BrNO3S in a suitable solvent.
-
In an amber vial, add an aliquot of the stock solution to an equal volume of 6% H₂O₂.
-
Maintain the vial at room temperature.
-
At predetermined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, quench any remaining H₂O₂ with a dilute solution of sodium bisulfite if necessary, and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC.
Protocol 4.2.3: Photostability Testing
-
Expose solid C10H10BrNO3S and a solution of the compound in a suitable solvent to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Solid-State Stability Studies
These studies evaluate the stability of the solid drug substance under various environmental conditions.
Protocol 4.3.1: Long-Term and Accelerated Stability
-
Place accurately weighed samples of C10H10BrNO3S in suitable, sealed containers.
-
Store the samples under the conditions specified in the ICH Q1A(R2) guideline.[1][12][13]
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), remove a sample and analyze for appearance, assay, and degradation products using the validated HPLC method.
Table 2: ICH Conditions for Solid-State Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data Interpretation and Reporting
-
Mass Balance: In all stability studies, strive to achieve a mass balance close to 100%. This means the sum of the assay of the parent compound and the levels of all degradation products should be accounted for.
-
Degradation Profile: Characterize any significant degradation products using techniques like LC-MS/MS to elucidate their structures and propose degradation pathways.
-
Reporting: All stability data should be tabulated and trended over time. A comprehensive stability report should be generated, including all experimental details, analytical methods, and a summary of the findings.
Decision Tree for Stability Study Outcomes
Caption: Decision-making process for stability study outcomes.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the handling and storage stability of C10H10BrNO3S. By systematically investigating the impact of various environmental factors and stress conditions, researchers can build a thorough understanding of the compound's stability profile. This knowledge is indispensable for guiding further drug development activities, ensuring the quality and safety of the NCE, and meeting regulatory expectations. Adherence to these scientifically grounded and self-validating protocols will ensure the generation of trustworthy and reliable stability data.
References
-
Juvale, D. C., & Pai, N. R. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 76(3), 495-523. [Link]
-
Blahova, L., et al. (2013). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Hazardous Materials, 261, 116-123. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.[Link]
-
Bao, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Molecules, 26(3), 632. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Q1A(R2) Stability testing of new drug substances and products.[Link]
-
Kharinoeva, T. A., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Proceedings of SPIE, 12275, 1227504. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1254-1263. [Link]
-
Request PDF. (2012). Hydrolysis of sulphonamides in aqueous solutions.[Link]
-
Wang, Y., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega, 8(30), 27285-27295. [Link]
-
Technische Universität München. Sulfonamide Degradation.[Link]
-
ResearchGate. Degradation of sulfonamides as a microbial resistance mechanism.[Link]
-
ACS Publications. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega.[Link]
-
ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.[Link]
-
DTIC. Thermal Stability Characteristics of Nitroaromatic Compounds.[Link]
-
ResearchGate. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms.[Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.[Link]
-
Chemistry Stack Exchange. (2018). Why is bromobenzene more stable than benzene?[Link]
-
PubMed. (2001). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.[Link]
-
ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds.[Link]
-
PubMed. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms.[Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.[Link]
-
ACS Publications. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.[Link]
-
ResearchGate. Studies on sulfonamide degradation products.[Link]
-
ACS Publications. (2017). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.[Link]
-
PubMed. (1996). Biodegradation of nitroaromatic compounds.[Link]
-
SpringerLink. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria.[Link]
-
Solubility of Things. 1-Bromo-2-nitrobenzene.[Link]
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- 1. spiedigitallibrary.org [spiedigitallibrary.org]
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- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
The Strategic deployment of N-(4-bromophenyl)methanesulfonylacetamide (C10H10BrNO3S) in Modern Heterocyclic Synthesis
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary organic synthesis, the quest for novel molecular architectures with significant biological and material properties is relentless. Heterocyclic compounds form the bedrock of many pharmaceuticals, agrochemicals, and functional materials. The strategic design and synthesis of versatile building blocks are therefore of paramount importance. This application note introduces N-(4-bromophenyl)methanesulfonylacetamide (C10H10BrNO3S) , a multifaceted reagent poised for a significant role in the construction of diverse heterocyclic systems. Its unique combination of an activated methylene group, a sulfonamide linkage, and a reactive bromophenyl moiety makes it a powerful tool for medicinal and synthetic chemists. The bromine atom, in particular, serves as a synthetic handle for further diversification through cross-coupling reactions, allowing for the generation of extensive chemical libraries from a common heterocyclic core.
Synthesis of N-(4-bromophenyl)methanesulfonylacetamide
The synthesis of the title compound can be envisioned through a straightforward two-step process, starting from commercially available 4-bromoaniline.
Step 1: Sulfonylation of 4-bromoaniline
4-bromoaniline is first reacted with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to yield N-(4-bromophenyl)methanesulfonamide.
Step 2: Acylation of N-(4-bromophenyl)methanesulfonamide
The resulting sulfonamide is then acylated with acetyl chloride or acetic anhydride. This reaction is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity.
Application in the Synthesis of Thiazole Derivatives
The activated methylene group in N-(4-bromophenyl)methanesulfonylacetamide is a key feature for its application in the synthesis of 2-aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry. The classical Hantzsch thiazole synthesis provides a reliable route.[1]
Mechanistic Rationale
The reaction proceeds via a condensation-cyclization cascade. The activated methylene of C10H10BrNO3S reacts with an α-haloketone to form a thioether intermediate, which then undergoes intramolecular cyclization and dehydration to afford the thiazole ring. The sulfonamide group's electron-withdrawing nature enhances the acidity of the methylene protons, facilitating the initial condensation.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-5-(N-(4-bromophenyl)methylsulfonyl)thiazole
-
Reaction Setup: To a solution of N-(4-bromophenyl)methanesulfonylacetamide (1 mmol) in ethanol (20 mL) in a round-bottom flask, add chloroacetone (1.1 mmol) and thiourea (1.2 mmol).
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose |
| N-(4-bromophenyl)methanesulfonylacetamide | 1.0 | Thiazole precursor |
| Chloroacetone | 1.1 | Source of C4 and C5 of the thiazole ring |
| Thiourea | 1.2 | Source of N3 and S1 of the thiazole ring |
| Ethanol | - | Solvent |
Visualization of the Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.
Application in the Synthesis of Pyrimidine Derivatives
The reactivity of the activated methylene group can also be harnessed for the synthesis of pyrimidine derivatives, another class of heterocycles with widespread biological activities. A common approach involves the condensation with a 1,3-dielectrophile.
Mechanistic Rationale
The synthesis of a dihydropyrimidinone ring can be achieved through a Biginelli-type reaction. The N-(4-bromophenyl)methanesulfonylacetamide, an aldehyde, and a urea or thiourea derivative are reacted under acidic conditions. The sulfonamide-activated methylene group participates in a series of condensation and cyclization steps to form the pyrimidine core.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
-
Reaction Setup: In a round-bottom flask, combine N-(4-bromophenyl)methanesulfonylacetamide (1 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1 mmol), and urea (1.5 mmol) in ethanol (15 mL).
-
Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid (0.1 mmol).
-
Reaction Execution: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the purified dihydropyrimidinone.
| Component | Molar Equiv. | Role |
| N-(4-bromophenyl)methanesulfonylacetamide | 1.0 | Active methylene component |
| Aromatic Aldehyde | 1.0 | Electrophilic partner |
| Urea | 1.5 | Nitrogen source for the ring |
| Acid Catalyst | 0.1 | Promotes condensation and cyclization |
Visualization of the Pyrimidine Synthesis Workflow
Caption: Step-by-step workflow for the Biginelli-type pyrimidine synthesis.
Application in the Synthesis of Thiophene Derivatives via Gewald Reaction
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes.[2] The N-(4-bromophenyl)methanesulfonylacetamide can serve as the active methylene component in this multicomponent reaction.
Mechanistic Rationale
The reaction involves the condensation of the active methylene compound with an aldehyde or ketone to form an α,β-unsaturated intermediate. This is followed by the addition of elemental sulfur and a base-catalyzed cyclization to yield the highly substituted 2-aminothiophene.
Experimental Protocol: Synthesis of a 2-Aminothiophene Derivative
-
Reaction Setup: To a mixture of N-(4-bromophenyl)methanesulfonylacetamide (1 mmol) and a ketone (e.g., cyclohexanone, 1 mmol) in ethanol (20 mL), add elemental sulfur (1.1 mmol).
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 mmol), to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle warming (40-50 °C) for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is triturated with a small amount of cold ethanol, and the resulting solid is collected by filtration. The crude product can be purified by column chromatography.
| Component | Molar Equiv. | Function |
| N-(4-bromophenyl)methanesulfonylacetamide | 1.0 | Active methylene compound |
| Ketone/Aldehyde | 1.0 | Carbon source |
| Elemental Sulfur | 1.1 | Sulfur source |
| Base (e.g., Morpholine) | 0.2 | Catalyst |
Visualization of the Gewald Reaction Mechanism
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Degradation of C10H10BrNO3S
The following technical guide is structured as a specialized support resource for researchers working with C10H10BrNO3S , specifically focusing on the 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide scaffold. This heterocyclic system is a critical intermediate in the synthesis of "oxicam" NSAIDs and related bioactive sulfonyl-compounds.
Product Class: Benzothiazine Dioxide Scaffolds & Sulfonamide Intermediates
Welcome to the Technical Support Hub. This guide addresses the degradation profiles, troubleshooting diagnostics, and stabilization protocols for the C10H10BrNO3S pharmacophore. While this formula corresponds to multiple isomers (including thiophene-oxoproline derivatives), this guide focuses on the benzothiazine-4-one 2,2-dioxide derivative, a common scaffold in medicinal chemistry prone to specific hydrolytic and photolytic pathways.
Part 1: Diagnostic Troubleshooting (FAQ)
Q1: I observe a new polar impurity (RRT ~0.8) developing in my aqueous formulation at pH > 8. What is it? Diagnosis: This is likely the Ring-Opened Hydrolysis Product . Technical Insight: The cyclic sulfonamide (sultam) linkage in the benzothiazine ring is susceptible to nucleophilic attack by hydroxide ions. Under basic conditions (pH > 8.0), the N-S or C-N bond cleaves, resulting in the formation of 2-((2-bromo-N-ethylphenyl)sulfonamido)acetic acid or its salt. This species is more polar than the parent lactam/sultam, leading to a shorter retention time on Reverse Phase C18 columns.
Q2: The white powder has turned a pale yellow after exposure to ambient light on the benchtop. Is the compound compromised? Diagnosis: Yes, you are observing Photolytic Debromination . Technical Insight: The Aryl-Bromine (Ar-Br) bond is photosensitive. Upon UV-VIS exposure, homolytic cleavage occurs, generating an aryl radical and a bromine radical. The subsequent radical recombination or hydrogen abstraction leads to the debrominated analog (C10H11NO3S) and trace amounts of elemental bromine/bromine oxides, which cause the yellow discoloration.
Q3: My LC-MS shows a mass shift of +16 Da. Is this an N-oxide? Diagnosis: Unlikely for this scaffold. It is more likely Benzylic Oxidation or Hydroxylation . Technical Insight: If your molecule contains the benzothiazine core, the methylene group at position 3 (alpha to the carbonyl and beta to the sulfonyl) is activated. In the presence of trace transition metals or peroxides, this position can oxidize to a hydroxyl group (+16 Da) or a ketone (+14 Da).
Part 2: Degradation Pathways & Mechanisms
Base-Catalyzed Hydrolysis (Sultam Ring Opening)
The 2,1-benzothiazine-4-one 2,2-dioxide ring contains a "sultam" (cyclic sulfonamide) fused with a ketone. This creates a masked "imide-like" reactivity.
-
Mechanism: Hydroxide ions (
) attack the carbonyl carbon (C4) or the sulfonyl sulfur, though attack at the carbonyl followed by ring opening is kinetically favored in similar oxicam intermediates. -
Result: Formation of an acyclic sulfonamide-carboxylic acid.
-
Critical Control: Maintain pH < 7.5 during formulation. Avoid protic solvents with high basicity.
Photolytic Dehalogenation (Radical Mechanism)
The bromine atom at position 6 is electronically coupled to the aromatic system.
-
Mechanism: Absorption of UV photons (
) excites the molecule to a singlet state, which undergoes intersystem crossing to a triplet state. The C-Br bond undergoes homolytic fission. -
Result: Formation of the des-bromo analog (Parent - 79/81 Da + 1 Da).
-
Critical Control: Use amber glassware and UV-filtered lighting (Yellow light, <500 nm cutoff).
Pathway Visualization
The following diagram illustrates the two primary degradation routes:
Figure 1: Primary degradation pathways for 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide showing base-catalyzed hydrolysis and photolytic debromination.[1][2][3]
Part 3: Experimental Validation Protocols
To confirm the specific degradation products in your sample, perform the following Forced Degradation Study (adapted from ICH Q1B/Q2).
Protocol A: Hydrolytic Stress Testing
Objective: Confirm the formation of the ring-opened acid (RRT ~0.8).
-
Preparation: Dissolve 10 mg of C10H10BrNO3S in 10 mL of Acetonitrile.
-
Acid Stress: Mix 1 mL sample + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Mix 1 mL sample + 1 mL 0.1 N NaOH. Heat at 60°C for 2 hours. (Expect rapid degradation).
-
Analysis: Neutralize samples and inject onto HPLC.
-
Column: C18 (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient 5% -> 95% ACN in Water (0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Protocol B: Photostability Confirmation
Objective: Confirm yellowing and des-bromo impurity.
-
Solid State: Place 50 mg of dry powder in a quartz petri dish.
-
Exposure: Expose to 1.2 million lux hours (Cool White Fluorescent) + 200 Wh/m² UV (ICH Q1B standard).
-
Control: Wrap a duplicate sample in aluminum foil (Dark Control).
-
Analysis: Dissolve both samples in MeOH and analyze via LC-MS. Look for the [M-H]- peak at 220 m/z (Des-bromo mass approx) vs the Parent [M-H]- at ~298/300 m/z .
Part 4: Quantitative Data Summary
The following table summarizes the expected physicochemical shifts for the degradation products of the benzothiazine scaffold.
| Compound Identity | Formula | Mass (Monoisotopic) | HPLC RRT* | Key Diagnostic Feature |
| Parent | C10H10BrNO3S | ~302.95 Da | 1.00 | 1:1 Isotopic ratio (Br79/Br81) |
| Hydrolysis Product | C10H12BrNO4S | ~320.96 Da | 0.82 - 0.88 | Mass shift +18 Da; Acidic shift |
| Des-bromo Analog | C10H11NO3S | ~225.04 Da | 0.65 - 0.75 | Loss of Br isotope pattern; Mass -78 |
| Oxidation Product | C10H10BrNO4S | ~318.95 Da | 0.90 - 0.95 | Mass shift +16 Da (Hydroxylation) |
*Relative Retention Time (RRT) is estimated based on standard C18 Reverse Phase behavior where polar degradants elute earlier.
References
-
Shafiq, M., et al. (2009).[4] 6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Acta Crystallographica Section E.
- Establishes the structural identity and geometry of the C10H10BrNO3S benzothiazine scaffold.
-
ICH Guidelines. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- Standard protocol for validating the photolytic degradation p
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. Authoritative text on the mechanisms of hydrolysis (sultams) and photolysis (aryl halides).
-
PubChem. (n.d.). Compound Summary for C10H10BrNO3S (Isomers).
- Verification of chemical formula and potential isomeric structures.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 845786-00-7 (C10H10BrNO3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Structural Elucidation of C10H10BrNO3S Isomers via 13C NMR
Executive Summary
In drug development and metabolic profiling, constitutional isomers with the formula C10H10BrNO3S frequently present an identification challenge. This formula corresponds to a degree of unsaturation (DoU) of 6, typically implying a benzene ring (4) plus two additional double bond equivalents (e.g., sulfonyl, carbonyl, or nitrile groups).
This guide objectively compares the Carbon-13 (
The Candidates
-
Candidate A (S-Aryl): 3-Bromopropyl 4-cyanobenzenesulfonate
-
Structure: A cyanobenzene core attached to a sulfonyl group, linked to a brominated alkyl chain via oxygen.
-
Key Feature: The sulfur atom is directly bonded to the aromatic ring (
).
-
-
Candidate B (O-Aryl): 4-Bromophenyl 3-cyanopropane-1-sulfonate
-
Structure: A bromobenzene core attached to an oxygen atom, linked to a cyano-substituted alkyl sulfonyl group.
-
Key Feature: The oxygen atom is directly bonded to the aromatic ring (
).
-
Comparative C NMR Assignments
The distinction between these isomers relies on the "Heavy Atom Effect" and the electronegativity differences between Oxygen and Sulfur. The table below details the predicted chemical shifts (
Table 1: Chemical Shift Comparison (CDCl )
| Carbon Environment | Candidate A (S-Aryl) | Candidate B (O-Aryl) | Mechanistic Insight |
| Aromatic Ipso (Linker) | ~141.0 ( | ~149.5 ( | Primary Differentiator: Oxygen is more electronegative than Sulfur, causing significant deshielding of the attached aromatic carbon in Candidate B. |
| Aromatic Ipso (Subst.) | ~117.5 ( | ~120.0 ( | Bromine exerts a shielding "Heavy Atom Effect" on the ipso carbon compared to the nitrile. |
| Aromatic Ortho/Meta | 128.0 / 133.0 | 123.0 / 133.5 | Ortho protons in Candidate B are shielded by the electron-donating resonance of the Oxygen lone pairs. |
| Nitrile ( | 117.0 | 118.5 | The nitrile carbon shift is relatively stable but varies slightly based on proximity to the sulfonyl group. |
| Linker Methylene | ~68.5 ( | ~48.5 ( | Secondary Differentiator: The |
| Terminal Methylene | ~29.5 ( | ~16.5 ( | Alkyl bromides appear downfield (~30 ppm) compared to alkyl nitriles (~16 ppm). |
| Central Methylene | ~32.0 | ~20.0 | - |
Experimental Workflow: Assignment Protocol
To validate these assignments, researchers should follow this self-validating protocol. This workflow minimizes solvent interference and maximizes signal-to-noise ratio for quaternary carbons (CN, C-Br, C-SO2).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-20 mg of the analyte in 0.6 mL of CDCl
(Chloroform-d). -
Note: If solubility is poor, use DMSO-d
, but expect a solvent peak overlap near 40 ppm which may obscure the signal of Candidate B.
-
-
Acquisition Parameters (Standard 400 MHz Instrument):
-
Pulse Sequence: zgpg30 (Proton-decoupled
C). -
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C-CN, C-SO2) have long T1 relaxation times; a short D1 will suppress their signals.
-
Scans (NS): Minimum 512 scans to resolve the low-intensity nitrile peak.
-
-
DEPT-135 Experiment (Crucial Step):
-
Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.
-
Result:
and peaks phase Up (+); peaks phase Down (-); Quaternary carbons ( , ) disappear. -
Application: This immediately identifies the three methylene signals in the aliphatic region (all negative) and confirms the absence of methyl groups.
-
Decision Logic for Structure Confirmation
The following diagram illustrates the logical pathway to determine the correct isomer based on the spectral data acquired above.
Figure 1: Decision tree for distinguishing sulfonate regioisomers based on chemical shift thresholds.
Advanced Confirmation: HMBC Correlations
For definitive proof beyond 1D chemical shifts, Heteronuclear Multiple Bond Correlation (HMBC) is required. This 2D technique visualizes long-range couplings (2-3 bonds) between protons and carbons.
The "Smoking Gun" Correlation
-
Candidate A (S-Aryl):
-
The aromatic protons (
) will show a correlation to the Sulfur-bound ipso carbon (~141 ppm). -
The aliphatic protons (
) will NOT correlate to any aromatic carbon (separation by bonds via ).
-
-
Candidate B (O-Aryl):
-
The aromatic protons (
) will show a strong correlation to the Oxygen-bound ipso carbon (~150 ppm). -
Crucially, if the structure were an ether, you might see coupling, but the sulfonate ester breaks the coupling pathway between the aliphatic chain and the ring.
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Authoritative source for additivity rules used to predict benzene ring shifts.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2]
-
Standard reference for "Heavy Atom Effect" (Bromine) and electronegativity impacts on chemical shifts.[3]
-
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link]
- Used for comparative baseline data of benzenesulfonate and cyanobenzene deriv
-
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods (Chem 605). University of Wisconsin-Madison. [Link]
- Source for specific chemical shift ranges of sulfon
Sources
A Researcher's Guide to the Structural Validation of Novel Sulfonamides: A Comparative Analysis for C10H10BrNO3S
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. This guide provides an in-depth, technical comparison of methodologies for the structural validation of the novel sulfonamide, 4-Bromo-N-(4-methyl-2-oxo-2,5-dihydro-thiophen-3-yl)-benzenesulfonamide (C10H10BrNO3S). While a definitive crystal structure for this specific compound is not publicly available in the Cambridge Structural Database (CSD) as of the writing of this guide, we will proceed with a comprehensive validation workflow for a hypothetical, newly-obtained crystal structure. This approach allows us to delve into the causality behind experimental choices and establish a self-validating system for structural elucidation.
This guide will navigate the rigorous process of X-ray crystal structure validation and compare its outcomes with complementary analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. By understanding the strengths and limitations of each method, researchers can build a robust and holistic understanding of a molecule's architecture.
The Primacy of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the precise atomic arrangement within a crystalline solid. The resulting three-dimensional model provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a drug candidate's behavior.
Experimental Protocol: From Crystal to Structure
The journey from a synthesized compound to a validated crystal structure is a meticulous process.
Step 1: Crystallization
The initial and often most challenging step is growing a high-quality single crystal suitable for diffraction. For a sulfonamide like C10H10BrNO3S, a systematic screening of solvents and crystallization techniques is paramount.
-
Methodology: Slow evaporation of a saturated solution is a common starting point. A variety of solvents of differing polarities (e.g., acetone, ethanol, dichloromethane, ethyl acetate, and mixtures thereof) should be explored. Vapor diffusion (either liquid-vapor or solid-vapor) can also be an effective technique for molecules that are reluctant to crystallize.
-
Causality: The choice of solvent directly influences the crystal packing by mediating intermolecular interactions. The slow rate of crystallization is crucial to allow the molecules to arrange themselves into a well-ordered lattice, minimizing defects.
Step 2: Data Collection
A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and exposed to a monochromatic X-ray beam.[1] The diffracted X-rays are recorded on a detector.
-
Instrumentation: A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is essential.
-
Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles. The collection temperature is often lowered (e.g., to 100 K) using a cryostream to minimize thermal vibrations of the atoms, leading to a more precise structure.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data.
-
Software: Programs such as SHELXS, SHELXL, or Olex2 are commonly used for structure solution and refinement.
-
Refinement Process: The refinement process minimizes the difference between the observed and calculated structure factors. The quality of the final model is assessed by several metrics, most notably the R-factor (R1) and the weighted R-factor (wR2). For small molecules, an R1 value below 5% is generally considered excellent.[2]
Workflow for X-ray Crystal Structure Determination
Sources
Safety Operating Guide
Safe Management and Disposal of C10H10BrNO3S
Chemical Class: Halogenated Sulfonamide Derivatives / Brominated Organic Intermediates
Part 1: Executive Safety Directive
To: Laboratory Operations & EHS Personnel From: Senior Application Scientist Subject: Critical Disposal Protocols for Brominated Sulfonamides (C10H10BrNO3S)
Operational Summary: The molecular formula C10H10BrNO3S refers to a class of brominated sulfonamide derivatives (e.g., N-bromosulfonamides or brominated benzenesulfonamide isomers). In waste management, the specific isomer is secondary to the functional groups: Bromine (Br), Sulfur (S), and Nitrogen (N) .
The Core Directive: This material must be treated as Halogenated Organic Waste . Under no circumstances should this compound be:
-
Disposed of down the drain (Sanitary Sewer).
-
Mixed with non-halogenated solvents (e.g., Acetone, Ethanol) without explicit labeling.
-
Commingled with strong oxidizers or strong acids.
Why This Matters (The Science): Improper disposal in non-halogenated streams leads to regulatory violations (RCRA) and operational hazards. Upon incineration, the bromine atom releases hydrogen bromide (HBr) and the sulfonamide moiety releases sulfur oxides (SOx) and nitrogen oxides (NOx). Standard incinerators lacking acid-gas scrubbers cannot safely process this, leading to equipment corrosion and toxic emissions.
Part 2: Pre-Disposal Characterization & Safety
Before moving the waste, validate its state. This self-validating step prevents downstream accidents.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Reason for Selection |
| Gloves | Nitrile (Double-gloved) or Silver Shield | Brominated organics can permeate standard latex rapidly. |
| Eye Protection | Chemical Splash Goggles | Powder fines or splashes can cause severe ocular irritation/damage. |
| Respiratory | N95 (Solids) or Fume Hood (Liquids) | Prevents inhalation of dust or organic vapors. |
| Body | Lab Coat (Buttoned) | Standard protection against dermal contact. |
The "Self-Validating" Stability Check
Before placing C10H10BrNO3S into a waste container, perform this mental or physical check:
-
Is the material wet? If it is a filter cake wet with water/solvent, it must be chemically compatible with the drum solvent.
-
Is it acidic? Sulfonamide hydrolysis can generate acidity. Check pH if dissolved.[1] Target pH: 6–9. Neutralize with Sodium Bicarbonate if highly acidic before drumming to prevent drum corrosion.
-
Is it an Oxidizer? Some N-bromo compounds (like NBS) are oxidizers. If your specific isomer is an N-bromo species, do not mix with organic solvents in a closed drum; it may generate heat/pressure. Quench active N-Br species with sodium thiosulfate before disposal if high reactivity is suspected.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Primary Stream)
Use this for pure compound, filter cakes, or contaminated solid consumables.
-
Segregation: Obtain a dedicated waste container labeled "Hazardous Waste: Solid Halogenated Organics."
-
Primary Containment: Place the C10H10BrNO3S solid into a clear polyethylene bag (minimum 2 mil thickness).
-
Sealing: Twist and tape the bag neck. Do not use wire ties (corrosion risk).
-
Secondary Containment: Place the sealed bag into the rigid waste drum/pail.
-
Labeling:
-
Constituents: Write "Brominated Sulfonamide Derivative" or the specific chemical name (e.g., 4-Bromo-N-(...)).
-
Hazards: Check "Toxic" and "Irritant."
-
-
Log Entry: Record the weight added to the accumulation log immediately.
Protocol B: Liquid Waste (Mother Liquors)
Use this for reaction mixtures or dissolved waste.
-
Selection: Use a High-Density Polyethylene (HDPE) carboy labeled "Halogenated Organic Solvents."
-
Note: Glass is acceptable but poses a breakage risk.[1] Avoid metal cans due to potential corrosion from HBr evolution.
-
-
Compatibility Test: If adding to a communal waste stream, mix small aliquots in a fume hood first to ensure no exotherm or gas evolution occurs.
-
Transfer: Use a funnel with a spill tray underneath. Pour slowly.
-
Headspace: Leave at least 10% headspace in the container for thermal expansion.
-
Cap Torque: Hand-tighten the cap. Do not over-torque, but ensure a vapor-tight seal.
Part 4: Visualizing the Workflow
Diagram 1: Waste Segregation Logic
This logic ensures the material ends up in the correct incineration stream (Halogen-Specific).
Caption: Decision tree for segregating C10H10BrNO3S based on physical state and chemical reactivity.
Diagram 2: Spill Response Protocol
Immediate actions for accidental release in the laboratory.
Caption: Five-step rapid response workflow for solid or liquid spills of brominated sulfonamides.
Part 5: Regulatory & Compliance Context
RCRA Classification (USA)
While C10H10BrNO3S may not have a specific "P" or "U" list code (unless it is a specific commercial chemical product like a pesticide), it is regulated based on its characteristics:
-
Characteristic of Toxicity: If the specific isomer exhibits toxicity (TCLP).
-
Halogenated Organic Compounds (HOCs): Under RCRA land disposal restrictions (LDR), HOCs usually require incineration as the specified treatment method (40 CFR 268.40).
Incineration Requirements
The presence of Bromine mandates that this waste be sent to a facility with:
-
High-Temperature Incineration: >1000°C to ensure complete destruction of the aromatic ring.
-
Acid Gas Scrubbing: To capture HBr and SO2 generated during combustion.
-
Operational Insight: Mixing this with non-halogenated waste (which is often used for fuel blending) can result in the rejection of the entire shipment by the disposal facility, incurring significant "off-spec" fees.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary for C10H10BrNO3S (Search Results for Isomers). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
